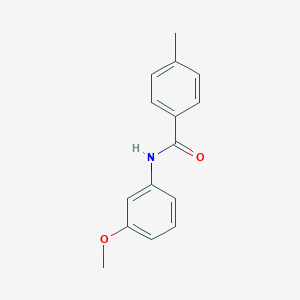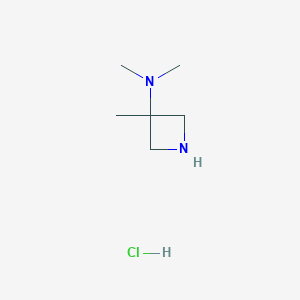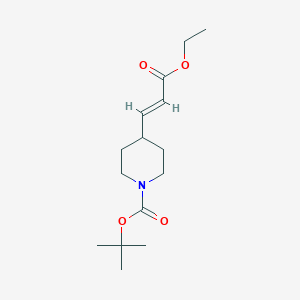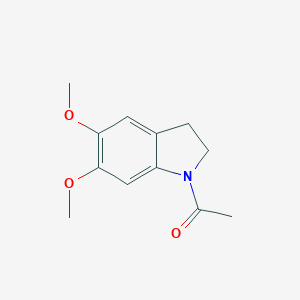
Tert-butyl (3-methylpiperidin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (3-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) . The canonical SMILES representation is CC©©OC(=O)NCC1CCCNC1 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Interplay of Strong and Weak Hydrogen Bonds Tert-butyl carbamate derivatives, including those with the 3-methylpiperidin-3-yl moiety, exhibit a complex interplay of strong and weak hydrogen bonds. These interactions are crucial in forming three-dimensional architectures in crystals, demonstrating the compound's significance in understanding molecular assembly and pseudo symmetry. Such studies can aid in the design of new materials with desired properties (Das et al., 2016).
Crystal Structure Insights The structure of tert-butyl carbamate derivatives, including modifications at the 3-methylpiperidin-3-yl position, provides insights into simultaneous hydrogen and halogen bonds involving the carbonyl group. This understanding is vital for designing compounds with specific intermolecular interactions, which is crucial in pharmaceuticals and materials science (Baillargeon et al., 2017).
Synthesis and Chemical Reactions The compound's utility extends to its role in synthetic chemistry, such as in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans. This demonstrates its value in creating complex organic molecules, highlighting its importance in synthetic organic chemistry and drug development (Padwa et al., 2003).
Intermediate in Natural Product Synthesis Tert-butyl (3-methylpiperidin-3-yl)carbamate serves as an intermediate in synthesizing natural product derivatives, showcasing its role in developing compounds with potential biological activities. This application underscores the compound's significance in medicinal chemistry and drug discovery processes (Tang et al., 2014).
Photoredox-Catalyzed Amination Its involvement in photoredox-catalyzed amination reactions to assemble 3-aminochromones under mild conditions illustrates the compound's versatility in facilitating complex chemical transformations. Such applications are crucial in developing new methodologies for constructing heterocyclic compounds, which are prevalent in many drugs and agrochemicals (Wang et al., 2022).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
Tert-butyl (3-methylpiperidin-3-yl)carbamate exhibits high gastrointestinal (GI) absorption and is able to permeate the blood-brain barrier (BBB) . . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Biochemische Analyse
Biochemical Properties
Tert-butyl (3-methylpiperidin-3-yl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amine groups during synthesis. It interacts with various enzymes and proteins, including acetylcholinesterase and β-secretase. These interactions are crucial as they inhibit the activity of these enzymes, preventing the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
Cellular Effects
This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can inhibit the aggregation of amyloid beta peptides, which is beneficial in preventing neurodegenerative diseases. Additionally, it affects the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase and β-secretase, leading to the accumulation of neurotransmitters and the reduction of amyloid plaque formation. These interactions result in changes in gene expression, particularly those related to oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on enzymes and protect cells from oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and protects against neurodegeneration. At higher doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. Therefore, careful dosage optimization is essential for its therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of various metabolites. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its localization and accumulation in specific tissues are influenced by its lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. It may also localize to the mitochondria, where it can influence mitochondrial function and protect against oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599245 | |
| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-96-3 | |
| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
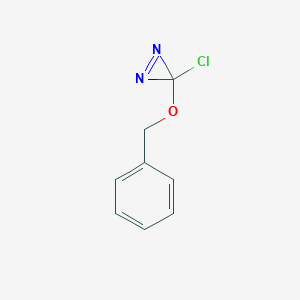
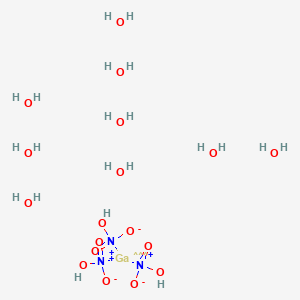
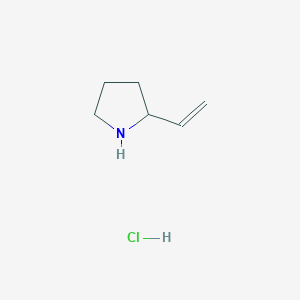
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)
